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molecular formula C14H26O4 B8600804 1,4-Bis[(3-methyloxetane-3-yl)methoxy]butane CAS No. 116945-42-7

1,4-Bis[(3-methyloxetane-3-yl)methoxy]butane

Cat. No. B8600804
M. Wt: 258.35 g/mol
InChI Key: KJHMODNULYGLND-UHFFFAOYSA-N
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Patent
US05663289

Procedure details

Sodium hydride (50% dispersion in mineral oil, 29.25 g, 0.609 mol) was washed twice with hexanes and was suspended in 350 mL of DMF. Then, butane-1,4-diol (26.15 g, 0.290 mol) was added dropwise over 20 min while hydrogen gas was evolved and a beige solid precipitated. The mixture was stirred for 30 min and a solution of 3-hydroxymethyl-3-methyloxetane p-toluenesulfonate (148.58 g, 0.58 mol) in 200 mL of DMF was added. The mixture was heated to 60° C. for 24 h and 100° C. for 6 h when 1H NMR analysis of an aliquot showed that the starting sulfonate had been consumed. The mixture was poured into 600 mL of water and extracted with three portions of 200 mL of methylene chloride. The combined organic extracts were washed with three portions of 200 mL of water, dried over magnesium sulfate, and evaporated to give 66.5 g, representing an 84% yield of 1,4-bis-[(3-methyl-3-oxetanyl)methyloxy]-butane as an oil containing DMF (4%). The oil was purified by bulb-to-bulb distillation at 130° C. and 0.1-mm of pressure to give 60.74 g, representing a 76.7% yield, of analytically pure ether.
Quantity
29.25 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
26.15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
148.58 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
[Compound]
Name
sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
350 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:8])[CH2:4][CH2:5][CH2:6][OH:7].[H][H].[C:11]1([CH3:21])[CH:16]=CC(S(O)(=O)=O)=C[CH:12]=1.O[CH2:23][C:24]1([CH3:28])[CH2:27][O:26][CH2:25]1.CN([CH:32]=[O:33])C>>[CH3:23][C:24]1([CH2:28][O:7][CH2:6][CH2:5][CH2:4][CH2:3][O:8][CH2:12][C:11]2([CH3:21])[CH2:32][O:33][CH2:16]2)[CH2:27][O:26][CH2:25]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
29.25 g
Type
reactant
Smiles
[H-].[Na+]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
26.15 g
Type
reactant
Smiles
C(CCCO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
148.58 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C.OCC1(COC1)C
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
350 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a beige solid precipitated
CUSTOM
Type
CUSTOM
Details
had been consumed
ADDITION
Type
ADDITION
Details
The mixture was poured into 600 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with three portions of 200 mL of methylene chloride
WASH
Type
WASH
Details
The combined organic extracts were washed with three portions of 200 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 66.5 g

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(COC1)COCCCCOCC1(COC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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